molecular formula C12H16BrFO3 B1290694 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene CAS No. 253429-30-0

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

Cat. No. B1290694
CAS RN: 253429-30-0
M. Wt: 307.16 g/mol
InChI Key: ULSLPPOVDLNXSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated and fluorinated benzene derivatives has been reported. For instance, the preparation of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation, using CH3MgCl as the proton abstractor, yielding a compound with a radiochemical purity of >99% . Another study reported the synthesis of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes in two steps with satisfactory yields . These methods could potentially be adapted for the synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene would consist of a benzene ring with bromo and fluoro substituents at the 1 and 4 positions, respectively, and a diethoxyethoxy group at the 2 position. The presence of these substituents would influence the electronic properties of the benzene ring and could affect its reactivity. Structural characterization techniques such as NMR and GC-MS, as mentioned in the synthesis of similar compounds , would be essential for confirming the structure of the synthesized compound.

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-substituted benzene derivatives can be quite diverse. For example, the aryl bromide group can participate in various coupling reactions, while the fluoro group can influence the electron density of the aromatic ring. The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involved diazotization and bromination , and similar reactions could be expected for 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene, with the diethoxyethoxy group potentially affecting the reaction outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene would likely be influenced by its substituents. The presence of the bromo and fluoro groups would affect its boiling point, density, and solubility. The diethoxyethoxy group would contribute to the compound's overall polarity and could enhance its solubility in organic solvents. Analytical techniques such as IR and NMR spectrometry, as used in the characterization of 1-bromo-2,4-dinitrobenzene , would be useful in determining these properties.

Scientific Research Applications

Application in Lithium-Ion Batteries

A derivative of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene, specifically 4-bromo-2-fluoromethoxybenzene (BFMB), has been utilized as a novel bi-functional electrolyte additive in lithium-ion batteries. This additive has shown to effectively prevent voltage rise when overcharging, thereby enhancing the thermal stability and reducing the flammability of lithium-ion batteries without impacting their normal cycle performance (Zhang Qian-y, 2014).

Hydroxyl Radical-Induced Reactions

Research involving hydroxyl radicals reacting with 1-bromo-2-fluorobenzene has led to the formation of radical cations in neutral and acidic solutions. This study provides insights into the nature and reactivity of these solute radical cations formed under various acidic conditions (H. Mohan & J. Mittal, 1996).

Electrophilic Fluorination of Aromatic Compounds

1-Bromo-4-fluorobenzene, a related compound, has been studied in the context of electrophilic fluorination of aromatic compounds. This research provided insights into the formation mechanism of 1,4-difluorobenzene during the electrolyses of various halobenzenes, highlighting the intricate chemical processes and reactions that occur during the fluorination of these compounds (Hirohide Horio et al., 1996).

properties

IUPAC Name

1-bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-7-9(14)5-6-10(11)13/h5-7,12H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSLPPOVDLNXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=C(C=CC(=C1)F)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629179
Record name 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene

CAS RN

253429-30-0
Record name 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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